

Spectroscopic Data of 2-Bromo-4,6-difluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4,6-difluoropyridine

Cat. No.: B1280869

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4,6-difluoropyridine**. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-4,6-difluoropyridine**. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Frequency: 500 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.0 - 7.2	t	~8.5 (JH-F)	1H	H-3
~7.4 - 7.6	t	~8.5 (JH-F)	1H	H-5

Note: The aromatic protons are expected to appear as triplets due to coupling with the two adjacent fluorine atoms.

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Frequency: 125 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~160 - 165	dd	~250 ($^1\text{JC-F}$), ~15 ($^3\text{JC-F}$)	C-4, C-6
~140 - 145	t	~5 ($^3\text{JC-F}$)	C-2
~110 - 115	t	~20 ($^2\text{JC-F}$)	C-3
~105 - 110	t	~20 ($^2\text{JC-F}$)	C-5

Note: The carbon atoms directly bonded to fluorine will exhibit large one-bond coupling constants ($^1\text{JC-F}$). Other carbons in the ring will show smaller two-bond ($^2\text{JC-F}$) and three-bond ($^3\text{JC-F}$) couplings.

Table 3: Predicted ^{19}F NMR Data (Solvent: CDCl_3 , Reference: CFCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~(-100) - (-110)	d	~8.5 ($^3\text{JF-H}$)	F-4, F-6

Note: The two fluorine atoms are chemically equivalent and are expected to show a single signal, which is split into a doublet by the adjacent proton.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~1600 - 1580	Strong	C=N and C=C ring stretching
~1480 - 1450	Strong	C=C ring stretching
~1250 - 1150	Strong	C-F stretching
~1000 - 950	Medium	Aromatic C-H in-plane bending
~850 - 800	Strong	Aromatic C-H out-of-plane bending
~700 - 650	Medium	C-Br stretch

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Assignment
193/195	High	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br)
114	Medium	[M - Br] ⁺
87	Medium	[M - Br - HCN] ⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity for fragments containing a single bromine atom.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **2-Bromo-4,6-difluoropyridine**.

NMR Spectroscopy

Objective: To obtain high-resolution ^1H , ^{13}C , and ^{19}F NMR spectra to elucidate the molecular structure.

Instrumentation: 400 MHz or higher NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Bromo-4,6-difluoropyridine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum. An attached proton test (APT) or DEPT experiment can be performed to aid in the assignment of carbon signals.
- ^{19}F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. Proton-decoupling may be employed to simplify the spectrum.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

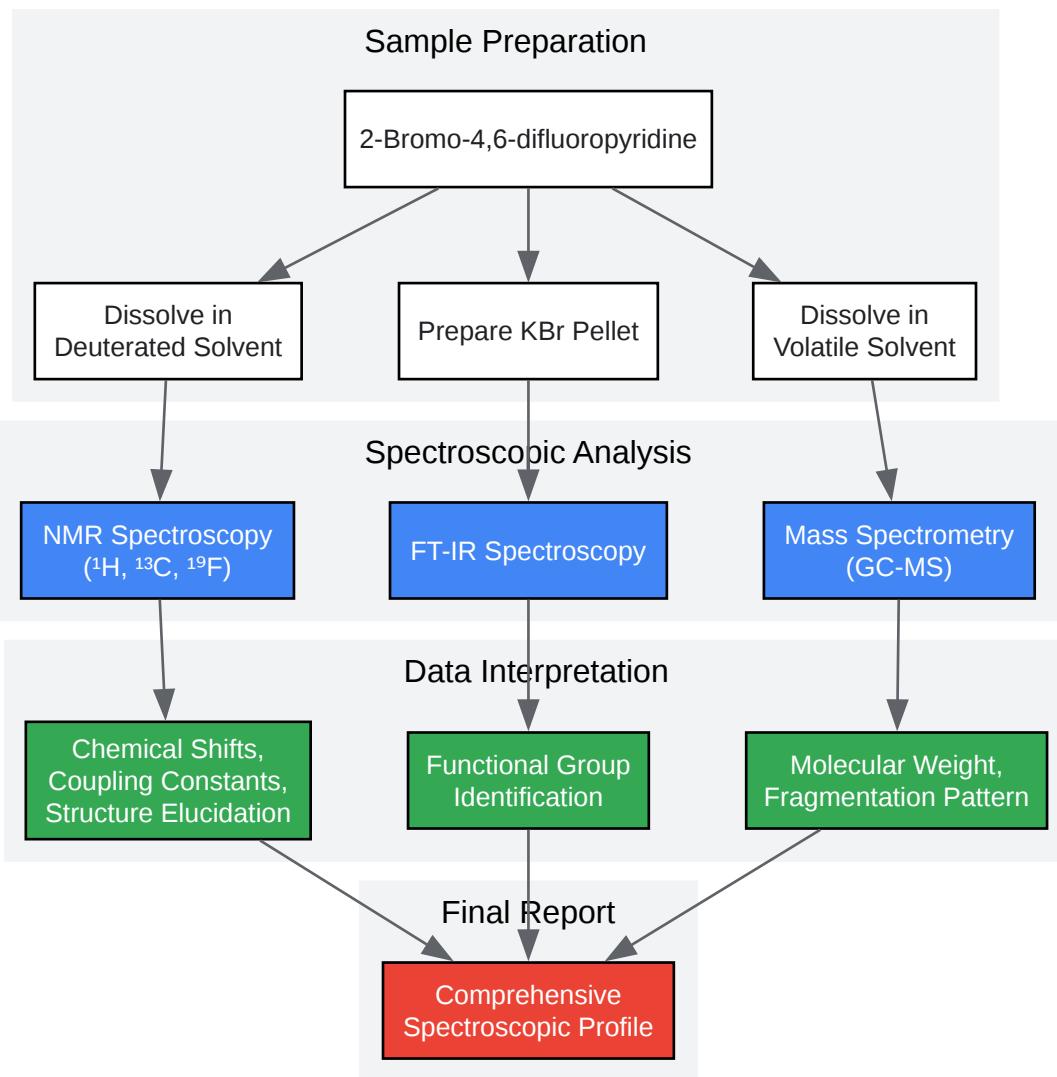
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Place a small amount of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
- Data Processing: Analyze the resulting spectrum to identify characteristic absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer, typically coupled with a gas chromatograph (GC-MS).


Procedure:

- Sample Preparation: Prepare a dilute solution of **2-Bromo-4,6-difluoropyridine** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- GC Separation: Inject the sample into the GC. The compound will be separated from the solvent and any impurities as it passes through the GC column.
- Ionization and Fragmentation: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a common method for fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. Analyze the spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Bromo-4,6-difluoropyridine**.

Workflow for Spectroscopic Analysis of 2-Bromo-4,6-difluoropyridine

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Data of 2-Bromo-4,6-difluoropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280869#2-bromo-4-6-difluoropyridine-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com